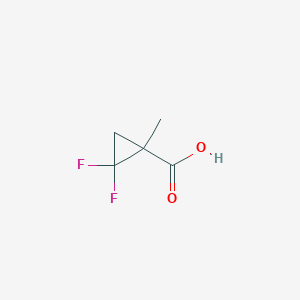
2,2-Difluoro-1-methylcyclopropanecarboxylic acid
Overview
Description
2,2-Difluoro-1-methylcyclopropanecarboxylic acid (DFMCA) is an organic compound that is used in a variety of scientific applications. It is a colorless, volatile liquid that has a strong, pungent odor. DFMCA has a number of unique properties that make it useful in a variety of applications, including synthesis, scientific research, and laboratory experiments.
Scientific Research Applications
Carbene Reactivity
Under high concentration and temperature, methyl 2,2-difluoro-2-(fluorosulfonyl)acetate acts as an efficient source of difluorocarbene. It exhibits carbene reactivity characteristics similar to trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate, effectively producing difluorocyclopropane products (Eusterwiemann, Martínez, & Dolbier, 2012).
Deoxyfluorination of Carboxylic Acids
CpFluor, a bench-stable fluorination reagent, facilitates the transformation of various carboxylic acids into acyl fluorides under neutral conditions. This process is significant for synthesizing acyl fluorides with in-situ formed CpFluor, including a one-pot amidation reaction of carboxylic acids (Wang, Wang, Huang, Ni, & Hu, 2021).
Studies of DFACC
1-Amino-2,2-difluorocyclopropane-1-carboxylic acid (DFACC) shows increased reactivity in its cyclopropyl functionality. It decomposes under near-physiological conditions and acts as a slow-dissociating inhibitor of ACC deaminase (Liu, Wang, Ruszczycky, Chen, Li, Murakami, & Liu, 2015).
Synthesis of Difluoro(methylene)cyclopropanes
Difluoro(methylene)cyclopropanes were prepared by difluorocarbene addition to allenes and could be converted into various derivatives through Heck reactions and electrophilic substitutions. This synthesis process is notable for its flexibility and range of possible derivatives (Cheng, Xiao, Liu, & Chen, 2006).
Sulfanylation and 5-endo-trig Cyclization
The use of CF3-bearing cyclopropanes in sulfanylation and 5-endo-trig cyclization processes provides a platform for creating 2-fluoro-4,5-dihydrothiophene and 2,2-difluorotetrahydrothiophene scaffolds, which are significant for pharmaceutical and agrochemical applications (Fuchibe, Fushihara, & Ichikawa, 2020).
1,3-Dipolar Cycloaddition
Difluoro-substituted spirocyclopropaneisoxazolidines are formed by 1,3-dipolar cycloaddition of difluoro(methylene)cyclopropanes with nitrones. This reaction is notable for its high yields, regioselectivity, and stereoselectivity, leading to highly substituted 3,3-difluorinated tetrahydropyridinols (Hang, Chen, & Xiao, 2008).
Safety and Hazards
“2,2-Difluoro-1-methylcyclopropanecarboxylic acid” is classified as Acute Tox. 4 Oral - Skin Corr. 1B according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray of the compound and to use it only outdoors or in a well-ventilated area .
properties
IUPAC Name |
2,2-difluoro-1-methylcyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F2O2/c1-4(3(8)9)2-5(4,6)7/h2H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLFLYOQLHYYNLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90563119 | |
| Record name | 2,2-Difluoro-1-methylcyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90563119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
128073-33-6 | |
| Record name | 2,2-Difluoro-1-methylcyclopropanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=128073-33-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Difluoro-1-methylcyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90563119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-difluoro-1-methylcyclopropane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![(2Z)-[(4S)-4-Phenyl-4,5-dihydro-1,3-oxazol-2-yl][(4S)-4-phenyl-1,3-oxazolidin-2-ylidene]acetonitrile](/img/structure/B138018.png)
![(1R,2R,4R,5S)-4-(methoxymethoxy)-6-oxabicyclo[3.1.0]hexan-2-ol](/img/structure/B138021.png)




